(1-(5-Methylthiophen-2-yl)ethyl)hydrazine
Description
Properties
CAS No. |
1016511-14-0 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)ethylhydrazine |
InChI |
InChI=1S/C7H12N2S/c1-5-3-4-7(10-5)6(2)9-8/h3-4,6,9H,8H2,1-2H3 |
InChI Key |
LPWIGJNIKZJPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NN |
Origin of Product |
United States |
Preparation Methods
Mechanism
$$
\text{R-C=O} + \text{NH}2\text{NH}2 \rightarrow \text{R-C=N-NH}2 + \text{H}2\text{O}
$$
Where R = 5-methylthiophen-2-yl ethyl.
Experimental Considerations
- Reagents : Hydrazine hydrate (80–100% w/w) is typically used under reflux in ethanol or methanol.
- Conditions : Reaction temperatures range from 50–100°C, with yields influenced by steric and electronic factors of the carbonyl substrate.
- Example : In analogous syntheses, hydrazinolysis of 2-acetylthiophenes with hydrazine hydrate yields pyrazole derivatives.
| Parameter | Typical Values for Analogous Reactions |
|---|---|
| Hydrazine Hydrate | 1.2–3.0 equivalents |
| Solvent | Ethanol, methanol, THF |
| Temperature | 50–100°C |
| Reaction Time | 2–24 hours |
Reduction of Nitro Compounds
Another method involves reducing a nitro group in a 5-methylthiophen-2-yl ethyl nitro compound to form the corresponding amine, followed by diazotization and coupling with hydrazine.
Steps
- Nitration : Introduce a nitro group to a thiophene derivative.
- Reduction : Use catalytic hydrogenation (H₂/Pd) or chemical reducing agents (e.g., Fe/HCl) to convert nitro to amine.
- Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Hydrazine Coupling : React the diazonium salt with hydrazine hydrate to yield the hydrazine derivative.
Challenges
- Steric Hindrance : The 5-methylthiophen-2-yl group may hinder nitration or reduction efficiency.
- Yield Optimization : Diazotization requires precise temperature control to avoid side reactions.
Cyclization or Condensation Reactions
Hydrazine hydrate participates in cyclization reactions with intermediates like chalcones or pyrimidine-2-thiones to form fused heterocycles. For this compound, a similar strategy could be applied if a suitable cyclic intermediate is available.
Example from Literature
In the synthesis of pyrazole derivatives, hydrazine hydrate reacts with chalcones (α,β-unsaturated carbonyl compounds) to form pyrazolines:
$$
\text{Chalcone} + \text{Hydrazine} \rightarrow \text{Pyrazoline}
$$
For this compound, a chalcone precursor with the 5-methylthiophen-2-yl ethyl moiety would need to be synthesized first.
Key Factors
- Base Catalysis : Potassium tert-butoxide or KOH often facilitates condensation.
- Solvent : Methanol or ethanol is preferred for hydrazine-mediated cyclizations.
Alternative Routes: Alkylation of Hydrazine Derivatives
Direct alkylation of hydrazine with a 5-methylthiophen-2-yl ethyl halide or tosylate could theoretically yield the target compound. However, this method is less common due to the instability of hydrazine derivatives and competing side reactions.
Reaction Pathway
$$
\text{NH}2\text{NH}2 + \text{R-X} \rightarrow \text{R-NH-NH}_2 + \text{HX}
$$
Where R = 5-methylthiophen-2-yl ethyl and X = halogen or tosylate.
Limitations
- Low Yields : Alkylation of hydrazine often leads to polyalkylation or decomposition.
- Catalyst Requirements : Transition metal catalysts (e.g., Pd) may be needed for efficient coupling.
Synthetic Challenges and Considerations
- Purity : The compound is listed as discontinued in commercial catalogs, suggesting challenges in scalability or purification.
- By-Product Formation : Competing reactions (e.g., oxidation of hydrazine to carbohydrazide) may reduce yields.
- Stability : Hydrazines are sensitive to light and oxygen, requiring inert atmospheres during synthesis.
Summary of Plausible Methods
Chemical Reactions Analysis
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Scientific Research Applications
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-(5-Methylthiophen-2-yl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and electronic properties of selected hydrazine derivatives
Key Observations :
- Electron-deficient substituents (e.g., Cl, F, NO₂) in benzothiazole derivatives (e.g., ) lower HOMO-LUMO gaps compared to thiophene-based analogs, enhancing charge-transfer properties.
- Sulfur-containing groups (thiophene, thiazole) improve solubility in nonpolar solvents and enable π-π stacking in crystal structures .
- Bulkier substituents (e.g., bithiophene in ) reduce rotational freedom, stabilizing planar configurations critical for optoelectronic applications.
Critical Insights :
- Thiophene-based hydrazines (e.g., ) exhibit broader-spectrum antimicrobial activity compared to benzothiazole analogs, likely due to enhanced lipophilicity from the thiophene ring.
- Nitrophenyl-thiazole hydrazones (e.g., ) show superior enzyme inhibition due to strong electron-withdrawing effects stabilizing ligand-receptor interactions.
Biological Activity
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine is a hydrazine derivative notable for its unique structural features, including a 5-methylthiophen-2-yl moiety linked to an ethyl chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
- Molecular Formula : CHNS
- Molar Mass : Approximately 156.25 g/mol
- Structure : The compound features a hydrazine functional group, which is known for its reactivity and biological significance.
Biological Activities
Research indicates that hydrazine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with hydrazine moieties can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some hydrazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanism of action often involves the induction of apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are critical in disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Apoptotic markers were observed through flow cytometry analysis, confirming the compound's role in inducing apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Structural Comparisons
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(5-Ethylthiophen-2-yl)ethylhydrazine | Similar thiophene structure | Different alkyl group affecting solubility |
| 3-(1-(5-Methylthiophen-2-yl)methylene) | Contains a methylene bridge | Potentially different reactivity and stability |
| 4-Hydrazinobenzoic acid | Aromatic ring structure without thiophene | Known for different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
